1-phenyl-1H-1,2,3-triazol-4-ol

Übersicht

Beschreibung

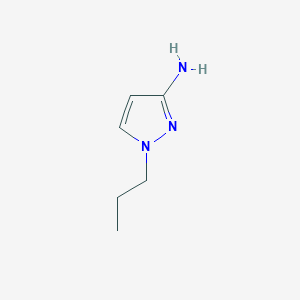

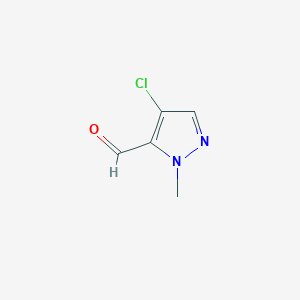

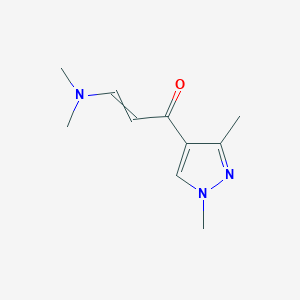

1-Phenyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its stability and reactivity. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Wirkmechanismus

Target of Action

The primary target of 1-phenyl-1H-1,2,3-triazol-4-ol is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, undergoes this reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the hydrolysis of inactive steroid sulfates is prevented, thereby reducing the biosynthesis of active estrogens and androgens . This can have downstream effects on various hormone-dependent processes in the body.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (16116 g/mol) falls within the range generally favorable for good bioavailability.

Result of Action

The inhibition of STS by this compound leads to a decrease in the biosynthesis of active estrogens and androgens . This can potentially impact various hormone-dependent processes in the body, including the growth of hormone-dependent cancers .

Biochemische Analyse

Biochemical Properties

1-Phenyl-1H-1,2,3-triazol-4-ol plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with steroid sulfatase, an enzyme involved in the hydrolysis of steroid sulfates. The interaction between this compound and steroid sulfatase involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is significant in the context of hormone-dependent cancers, where reducing the availability of active hormones can be therapeutic .

Cellular Effects

This compound has been observed to affect various cellular processes. In cancer cells, particularly breast cancer cells, it inhibits the activity of steroid sulfatase, leading to reduced levels of active estrogens and androgens. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, this compound has shown antiproliferative effects against other types of cancer cells, such as acute myeloid leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole moiety interacts with the active site of steroid sulfatase through van der Waals interactions and hydrogen bonding. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of steroid sulfates . Additionally, the compound’s structure allows it to form stable complexes with other proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under various conditions, maintaining its inhibitory activity against steroid sulfatase. Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and tumor growth in in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as steroid sulfatase, influencing the levels of steroid sulfates and their active metabolites. This interaction affects metabolic flux and the overall balance of steroid hormones in the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, such as tumor tissues. The compound’s ability to selectively accumulate in target tissues enhances its therapeutic potential while reducing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with steroid sulfatase and other proteins involved in steroid metabolism. This localization is crucial for its inhibitory activity and therapeutic effects .

Vorbereitungsmethoden

The synthesis of 1-phenyl-1H-1,2,3-triazol-4-ol can be achieved through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction can be catalyzed by copper (Cu(I)) to improve the yield and selectivity . The general reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purities .

Analyse Chemischer Reaktionen

1-Phenyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1H-1,2,3-triazol-4-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets. For example, it has shown promise in the development of new antibiotics and anticancer agents.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1H-1,2,3-triazol-4-ol can be compared with other similar compounds, such as:

1-Phenyl-1H-1,2,4-triazol-3-ol: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

4-Phenyl-1H-1,2,3-triazole: This compound lacks the hydroxyl group present in this compound, which can affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

IUPAC Name |

1-phenyltriazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEMHTSFDJVQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427865 | |

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-10-7 | |

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)